molecular formula C10H16F3NO3 B12852530 Butan-2-yl 2-[(2,2,2-trifluoroacetyl)amino]butanoate CAS No. 54986-68-4

Butan-2-yl 2-[(2,2,2-trifluoroacetyl)amino]butanoate

Cat. No.: B12852530
CAS No.: 54986-68-4
M. Wt: 255.23 g/mol
InChI Key: JNMMVOUZYLQNKB-UHFFFAOYSA-N
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Description

Butan-2-yl 2-[(2,2,2-trifluoroacetyl)amino]butanoate is an ester derivative of 2-[(2,2,2-trifluoroacetyl)amino]butanoic acid, where the carboxylic acid group is esterified with butan-2-ol. The trifluoroacetyl (TFA) moiety is a strong electron-withdrawing group, enhancing the compound’s stability and influencing its reactivity. This compound is likely utilized as a synthetic intermediate or prodrug in pharmaceuticals due to its lipophilic ester group, which improves membrane permeability compared to its carboxylic acid counterpart .

Properties

CAS No.

54986-68-4

Molecular Formula

C10H16F3NO3

Molecular Weight

255.23 g/mol

IUPAC Name

butan-2-yl 2-[(2,2,2-trifluoroacetyl)amino]butanoate

InChI

InChI=1S/C10H16F3NO3/c1-4-6(3)17-8(15)7(5-2)14-9(16)10(11,12)13/h6-7H,4-5H2,1-3H3,(H,14,16)

InChI Key

JNMMVOUZYLQNKB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)C(CC)NC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sec-butyl 2-[(trifluoroacetyl)amino]butanoate typically involves the esterification of 2-[(trifluoroacetyl)amino]butanoic acid with sec-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of sec-butyl 2-[(trifluoroacetyl)amino]butanoate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Sec-butyl 2-[(trifluoroacetyl)amino]butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sec-butyl 2-[(trifluoroacetyl)amino]butanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sec-butyl 2-[(trifluoroacetyl)amino]butanoate involves its interaction with specific molecular targets. The trifluoroacetyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. The ester group can also undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with Butan-2-yl 2-[(2,2,2-trifluoroacetyl)amino]butanoate, including TFA-substituted amino groups, ester/amide linkages, or heterocyclic systems:

Compound Name Key Functional Groups Molecular Formula Applications/Properties
Butan-2-yl 2-[(2,2,2-TFA)amino]butanoate Ester, TFA-amino, butan-2-yl C₁₀H₁₆F₃NO₃ Probable prodrug; enhanced lipophilicity
2-[(Butan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride Amide, trifluoromethylphenyl, hydrochloride salt C₁₃H₁₈ClF₃N₂O Enhanced water solubility (salt form); potential CNS activity
Methyl α-[(TFA)amino]-2-pyrazineacetate Ester, TFA-amino, pyrazine ring C₉H₉F₃N₃O₃ Heterocyclic drug intermediate; electron-deficient scaffold
4-[(TFA)amino]butanoic acid Carboxylic acid, TFA-amino C₆H₈F₃NO₃ Pharmaceutical synthesis; polar metabolite
2-({2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]butanoyl}amino)acetic acid Thioether, carboxylic acid, TFA-substituted alkenyl C₁₀H₁₄F₃NO₃S Sulfur-containing intermediate; potential enzyme inhibitor

Reactivity and Stability

  • Ester vs. Amide/Carboxylic Acid: The target compound’s ester group (C₁₀H₁₆F₃NO₃) is more susceptible to hydrolysis under acidic/basic conditions compared to the stable amide bond in 2-[(butan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride or the carboxylic acid in 4-[(TFA)amino]butanoic acid . This makes the ester suitable as a prodrug, whereas the amide and acid forms are preferred for direct biological activity.
  • Electron-Withdrawing Effects: The TFA group in all compounds stabilizes adjacent bonds but increases susceptibility to nucleophilic attack. Methyl α-[(TFA)amino]-2-pyrazineacetate exhibits enhanced electrophilicity due to the pyrazine ring, facilitating reactions in medicinal chemistry.

Solubility and Pharmacokinetics

  • Lipophilicity: The butan-2-yl ester in the target compound improves lipid solubility compared to the polar carboxylic acid (C₆H₈F₃NO₃) or the hydrochloride salt (C₁₃H₁₈ClF₃N₂O) , which has high aqueous solubility.

Key Differentiators and Selection Criteria

Property Butan-2-yl Ester 4-[(TFA)amino]butanoic acid Methyl Pyrazine Ester
Hydrolysis Stability Low (ester) High (acid) Moderate (ester + heterocycle)
Solubility High lipophilicity High polarity Moderate (polar heterocycle)
Synthetic Utility Prodrug design Direct metabolite Medicinal chemistry scaffold

Biological Activity

Butan-2-yl 2-[(2,2,2-trifluoroacetyl)amino]butanoate, a synthetic organic compound, exhibits significant potential in various biological applications due to its unique structural features. This compound belongs to the class of amino acid derivatives and is characterized by the presence of a trifluoroacetyl group, which enhances its lipophilicity and may influence its biological activity. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.

  • Molecular Formula : C₁₀H₁₆F₃NO₃
  • Molecular Weight : 255.23 g/mol
  • CAS Number : 54986-68-4
  • IUPAC Name : Butan-2-yl 2-[(2,2,2-trifluoroacetyl)amino]butanoate

Biological Activity Overview

Research indicates that compounds similar to butan-2-yl 2-[(2,2,2-trifluoroacetyl)amino]butanoate may exhibit various biological activities, including:

  • Antioxidant Activity
    • Compounds with similar structures have demonstrated significant antioxidant properties. For instance, studies on butanol extracts from mushrooms have shown high radical scavenging activity, suggesting that derivatives like butan-2-yl 2-[(2,2,2-trifluoroacetyl)amino]butanoate may possess similar capabilities due to their chemical structure .
  • Anti-inflammatory Effects
    • The presence of the trifluoroacetyl moiety may contribute to anti-inflammatory activities. Research on related amino acid derivatives has indicated their potential to inhibit nitric oxide production in inflammatory models .
  • Antidiabetic Potential
    • Similar compounds have been evaluated for their antidiabetic properties through mechanisms such as inhibition of α-amylase activity. Given the structural similarities, butan-2-yl 2-[(2,2,2-trifluoroacetyl)amino]butanoate could be investigated for similar effects.

The synthesis of butan-2-yl 2-[(2,2,2-trifluoroacetyl)amino]butanoate typically involves the esterification of 2-[(trifluoroacetyl)amino]butanoic acid with sec-butyl alcohol under acidic conditions. This process not only yields the desired compound but also influences its biological properties through the formation of specific functional groups that interact with biological targets.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Properties
ButanamideSimple amide derived from butanoic acidBasic structure without fluorinated groups
TrifluoroacetylalanineAmino acid derivative with trifluoroacetylDirectly involved in protein synthesis
Ethyl 4-(trifluoroacetyl)aminobutanoateEthyl ester variantDifferent ester group affecting solubility

Butan-2-yl 2-[(2,2,2-trifluoroacetyl)amino]butanoate stands out due to its specific combination of functionalities that may enhance its biological activity compared to simpler analogs.

Case Studies and Research Findings

  • In Vitro Studies : Investigations into the pharmacological effects of amino acid derivatives have shown promising results in terms of cytotoxicity against various cancer cell lines. For instance, studies on related trifluoromethyl compounds indicate potential growth inhibition in cellular models .
  • In Silico Analysis : Computational studies have been conducted to predict the binding affinity and interaction mechanisms of butan-2-yl 2-[(2,2,2-trifluoroacetyl)amino]butanoate with target proteins involved in metabolic pathways. Such analyses can provide insights into its therapeutic potential and guide further experimental validation.

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